N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety and an ethoxyphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives, have been reported to modulate atp-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes.
Biochemical Pathways
Atp-binding cassette transporters, which are potential targets of this compound, are involved in numerous biochemical pathways, including lipid transport and metabolism, drug resistance, and the regulation of ion channels .
Result of Action
Modulation of atp-binding cassette transporters can have significant effects on cellular function, potentially influencing the transport of various molecules across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and perform a series of reactions to introduce the hydroxypropyl and ethoxyphenyl groups. Key steps may include:
Aryl Ether Formation: Using a palladium-catalyzed arylation reaction to introduce the benzo[d][1,3]dioxole moiety.
Hydroxypropylation: Introducing the hydroxypropyl group through a Michael addition reaction.
Amidation: Forming the final acetamide structure through an amidation reaction with the ethoxyphenyl acetic acid derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzo[d][1,3]dioxole structures.
Ethoxyphenyl Acetamides: Compounds with similar ethoxyphenyl acetamide structures.
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide is unique due to the combination of its benzo[d][1,3]dioxole and ethoxyphenyl groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-2-24-16-6-3-14(4-7-16)11-20(23)21-10-9-17(22)15-5-8-18-19(12-15)26-13-25-18/h3-8,12,17,22H,2,9-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEINQRQHRBEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.